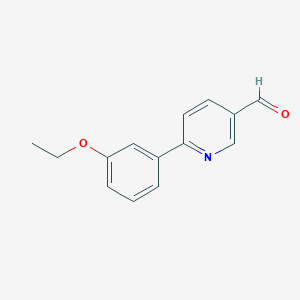
6-(3-Ethoxyphenyl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-ethoxyphenyl)pyridine-3-carboxaldehyde, AldrichCPR is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . It is a derivative of pyridinecarboxaldehyde, featuring an ethoxyphenyl group at the 6-position of the pyridine ring . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-ethoxyphenyl)pyridine-3-carboxaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with pyridine-3-carboxaldehyde under specific conditions . The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6-(3-ethoxyphenyl)pyridine-3-carboxaldehyde .
Análisis De Reacciones Químicas
Types of Reactions
6-(3-ethoxyphenyl)pyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
Oxidation: 6-(3-ethoxyphenyl)pyridine-3-carboxylic acid.
Reduction: 6-(3-ethoxyphenyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-(3-ethoxyphenyl)pyridine-3-carboxaldehyde is utilized in various scientific research fields, including:
Mecanismo De Acción
The mechanism of action of 6-(3-ethoxyphenyl)pyridine-3-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity . Additionally, the ethoxyphenyl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 6-methoxypyridine-3-carboxaldehyde .
- Pyridine-2-carboxaldehyde (picolinaldehyde) .
- Pyridine-4-carboxaldehyde (isonicotinaldehyde) .
Uniqueness
6-(3-ethoxyphenyl)pyridine-3-carboxaldehyde is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other pyridinecarboxaldehyde derivatives . This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C14H13NO2 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
6-(3-ethoxyphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NO2/c1-2-17-13-5-3-4-12(8-13)14-7-6-11(10-16)9-15-14/h3-10H,2H2,1H3 |
Clave InChI |
WUBKGEKCDBIVSB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C2=NC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















